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Abstract

Extracellular succinate, long known as a key intermediate in the mitochondrial tricarboxylic acid
(TCA) cycle, has emerged as a critical signaling molecule that modulates a diverse array of
physiological and pathological processes. Its actions are primarily mediated through the G
protein-coupled receptor, SUCNR1 (GPR91). Activation of SUCNR1 by succinate triggers a
cascade of intracellular events with profound implications for cellular function, making this
receptor a compelling therapeutic target for a range of diseases, including inflammatory
disorders, metabolic diseases, and cancer. This technical guide provides a comprehensive
overview of the signaling function of extracellular succinate through SUCNRZ1, with a focus on
guantitative data, detailed experimental methodologies, and visual representations of key
pathways and workflows to empower researchers and drug development professionals in this
burgeoning field.

Introduction

The de-orphanization of GPR91 as the receptor for succinate revealed a novel signaling axis
that links cellular metabolism to extracellular communication.[1] Under conditions of cellular
stress, such as hypoxia, ischemia, or inflammation, intracellular succinate can accumulate and
be released into the extracellular space, where it acts as an alarmin to signal local tissue
distress.[2] SUCNRL is expressed in a variety of tissues and cell types, including the kidney,
liver, adipose tissue, immune cells, and platelets, underscoring its broad physiological
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relevance.[3] This guide delves into the core mechanisms of SUCNR1 signaling, providing the
necessary technical details to facilitate further research and therapeutic development.

SUCNR1 Signaling Pathways

SUCNRL is a pleiotropic receptor that couples to multiple G protein subtypes, primarily Gg and
Gi, and in some contexts Gs, leading to the activation of distinct downstream signaling
cascades.[4][5] The specific G protein engaged and the resultant cellular response are cell-type
dependent.

Gg-Mediated Signaling

Activation of the Gq pathway by succinate-bound SUCNRL1 leads to the stimulation of
phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of
calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium
concentration.[6] DAG, along with calcium, activates protein kinase C (PKC). This cascade is
crucial for many of the pro-inflammatory and pro-angiogenic effects of succinate.

Gi-Mediated Signaling

Coupling of SUCNRL1 to Gi proteins results in the inhibition of adenylyl cyclase, leading to a
decrease in intracellular cyclic AMP (cCAMP) levels.[7] This pathway is particularly relevant in
adipocytes, where succinate-mediated inhibition of CAMP counteracts hormone-stimulated
lipolysis.[3]

Downstream Effectors

Both Gq and Gi signaling pathways converge on the activation of the mitogen-activated protein
kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2
(ERK1/2).[8][9] ERK1/2 phosphorylation can regulate a multitude of cellular processes,
including gene expression, proliferation, and survival.

Signaling Pathway Diagram
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Downstream Effectors
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Caption: SUCNRL1 signaling pathways.

Quantitative Data Presentation

The following tables summarize key quantitative data for agonists and antagonists of SUCNRL1,
providing a valuable resource for experimental design and data interpretation.

Table 1: Agonist Affinity and Potency
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) Reference(s
Agonist Receptor Assay Type Parameter Value (uM) |
_ cAMP
Succinate Human o EC50 29 [7]
Inhibition
, Calcium
Succinate Human o EC50 581 [7]
Mobilization
Succinate Human - EC50 26-79 [4]
cis-
o cAMP
Epoxysuccini Human o EC50 2.7 [10]
_ Inhibition
c acid
cis-
o Calcium
Epoxysuccini Human o EC50 191 [7]
) Mobilization
c acid
cis-1,2-
Cyclopropane Calcium
} ) Human o EC50 1040 [7]
dicarboxylic Mobilization
acid
cAMP
Malate Human o EC50 >1000 [11]
Inhibition
cAMP
Oxaloacetate Human o EC50 ~100 [11]
Inhibition
Methylmalon cAMP
Human o EC50 ~300 [11]
ate Inhibition
cAMP
Itaconate Human o EC50 >1000 [11]
Inhibition
Table 2: Antagonist Affinity and Potency
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) Reference(s
Antagonist Receptor Assay Type Parameter Value (nM)
NF-56-EJ40 Human - IC50 25 [10][12]
NF-56-EJ40 Human - Ki 33 [10][12]
hGPR91
antagonist 1 Human - IC50 7 [10]
(4c)
hGPR91
antagonist 3 Human - IC50 35 [10]
(59)
SUCNRZ1-IN-
1 (Compound Human - IC50 88 [10]
20)

BRET
TUG-2465 _

Human Saturation Kd 300 [13]

(fluorescent) -

Binding

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate SUCNR1
signaling.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following SUCNRL1
activation.

Materials:
o HEK293 or CHO cells stably expressing human SUCNR1.

o Assay Buffer (e.g., Krebs buffer: 120 mM NaCl, 5 mM KCI, 0.62 mM MgS04, 1.8 mM CacCl2,
10 mM HEPES, 6 mM glucose, pH 7.4).[14]
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e Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]

o Probenecid (to prevent dye leakage).

e Succinate or other agonists.

e SUCNR1 antagonists (for inhibition studies).

o Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[15]

Protocol:

o Seed SUCNR1-expressing cells into a 96- or 384-well black-walled, clear-bottom microplate
and culture overnight.

e Remove culture medium and load the cells with Fluo-4 AM (e.g., 1 uM) in Assay Buffer
containing probenecid (e.g., 2.5 mM) for 30-60 minutes at 37°C.[16]

e Wash the cells with dye-free Assay Buffer.

o For antagonist studies, pre-incubate the cells with the antagonist for a specified time (e.g.,
30 minutes).

o Place the plate in the fluorescence plate reader and establish a baseline fluorescence
reading.

e Add succinate or other agonists at various concentrations and immediately begin recording
fluorescence intensity over time.

» Analyze the data by calculating the change in fluorescence from baseline. For dose-
response curves, plot the peak fluorescence response against the agonist concentration to
determine the EC50 value. For antagonist studies, calculate the IC50 value from the
inhibition of the agonist response.[15]

Experimental Workflow: Calcium Mobilization Assay
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Caption: Workflow for a calcium mobilization assay.
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CAMP Inhibition Assay

This assay measures the ability of SUCNR1 activation to inhibit adenylyl cyclase and decrease
intracellular cAMP levels.

Materials:

e CHO-K1 or HEK293 cells expressing human SUCNRL.

 Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).[17]
o Forskolin (to stimulate adenylyl cyclase).

e Succinate or other agonists.

e SUCNR1 antagonists.

e CAMP detection kit (e.g., ELISA or HTRF-based).

Protocol:

o Seed SUCNR1-expressing cells in a 96-well plate and culture overnight.
o Serum-starve the cells for 2-4 hours.

o Pre-treat the cells with SUCNR1 antagonists if applicable.

e Add succinate or other agonists at various concentrations and incubate for a short period
(e.g., 15-30 minutes).

e Add forskolin to all wells (except for the basal control) to stimulate cAMP production and
incubate for 10-15 minutes.

e Lyse the cells and measure cAMP levels using a commercial kit according to the
manufacturer's instructions.

o Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each
agonist concentration to determine the EC50. For antagonists, calculate the IC50 from the
reversal of agonist-induced inhibition.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_SUCNR1_Antagonist_Classes_for_Researchers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the ERK1/2 signaling pathway downstream of SUCNRL1.
Materials:

o Cells endogenously or exogenously expressing SUCNRL1.

e Serum-free culture medium.

e Succinate or other agonists.

e SUCNR1 antagonists.

o Cell lysis buffer containing protease and phosphatase inhibitors.

e Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

e Western blotting reagents and equipment, or a plate-based detection method (e.g.,
AlphaLISA, HTRF).

Protocol (Western Blotting):

» Plate cells and allow them to adhere.

e Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
o Pre-treat with antagonists if necessary.

o Stimulate cells with succinate or other agonists for a short time course (e.g., 2, 5, 10, 15
minutes) to determine the peak response.

e Lyse the cells on ice and collect the lysates.
» Determine protein concentration using a standard assay (e.g., BCA).
o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

o Block the membrane and probe with a primary antibody against phospho-ERK1/2.
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Wash and incubate with an appropriate HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Quantify band intensities using densitometry.

Conclusion

The succinate-SUCNRL1 signaling axis represents a fundamental link between cellular
metabolism and intercellular communication, with significant implications for human health and
disease. This technical guide provides a foundational resource for researchers and drug
development professionals, offering a compilation of quantitative data, detailed experimental
protocols, and clear visual aids to facilitate the investigation of this important pathway. A
thorough understanding of the nuances of SUCNRL1 signaling will be paramount in the
development of novel therapeutics that target this receptor for a variety of pathological
conditions. As research in this field continues to evolve, the methodologies and data presented
herein will serve as a valuable starting point for future discoveries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5386996/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5386996/
https://en.wikipedia.org/wiki/SUCNR1
https://www.researchgate.net/figure/Succinate-induced-activation-of-ERK1-2-JNK-and-p38-MAPK-signaling-pathways-in-RGC-5_fig2_275834459
https://www.medchemexpress.com/Targets/succinate-receptor-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12001207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12001207/
https://www.medchemexpress.com/nf-56-ej40.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10350927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10350927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3617928/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3617928/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_hGPR91_Antagonist_3_and_Other_SUCNR1_Inhibitors.pdf
https://journals.physiology.org/doi/full/10.1152/ajpendo.00009.2023
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_SUCNR1_Antagonist_Classes_for_Researchers.pdf
https://www.benchchem.com/product/b1670766#the-signaling-function-of-extracellular-succinate-through-sucnr1
https://www.benchchem.com/product/b1670766#the-signaling-function-of-extracellular-succinate-through-sucnr1
https://www.benchchem.com/product/b1670766#the-signaling-function-of-extracellular-succinate-through-sucnr1
https://www.benchchem.com/product/b1670766#the-signaling-function-of-extracellular-succinate-through-sucnr1
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670766?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

